(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone
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Overview
Description
(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development and organic synthesis.
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Similar benzofuran derivatives have been found to exhibit antimicrobial activities . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar benzofuran derivatives may have cytotoxic effects on certain types of cells
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone typically involves the reaction of 5-amino-3-methylbenzofuran with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(3-Amino-benzofuran-2-yl)-phenyl-methanone: Similar structure but with different substitution patterns.
(5-Amino-2-methylbenzofuran-3-yl)(phenyl)methanone: Another isomer with a different position of the amino and methyl groups.
Uniqueness
(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and bioactive molecules.
Properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDFYBINXOYFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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